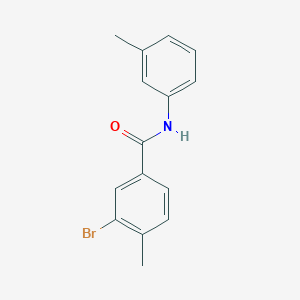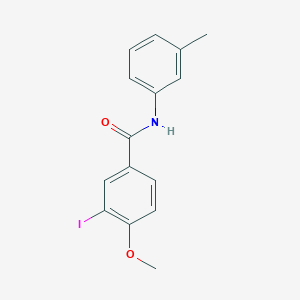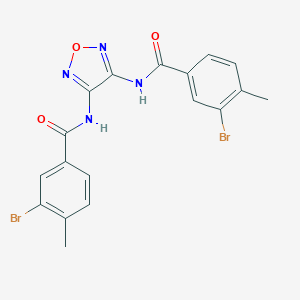![molecular formula C24H26N2O6S B320191 N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B320191.png)
N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-3,4,5-trimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-3,4,5-trimethoxybenzamide is a complex organic compound with the molecular formula C24H26N2O6S and a molecular weight of 470.53804 This compound is known for its unique chemical structure, which includes an ethylanilino group, a sulfonyl group, and a trimethoxybenzamide moiety
准备方法
The synthesis of N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-3,4,5-trimethoxybenzamide involves multiple steps, typically starting with the preparation of the intermediate compounds. The synthetic route generally includes the following steps:
Formation of the Ethylanilino Intermediate: This step involves the reaction of aniline with ethylating agents under controlled conditions to form the ethylanilino intermediate.
Sulfonylation: The ethylanilino intermediate is then subjected to sulfonylation using sulfonyl chloride in the presence of a base to form the sulfonylated product.
Coupling with Trimethoxybenzamide: The final step involves the coupling of the sulfonylated intermediate with 3,4,5-trimethoxybenzamide under appropriate reaction conditions to yield the target compound.
Industrial production methods for this compound may involve optimization of these steps to enhance yield and purity, as well as the use of advanced techniques such as continuous flow synthesis and automated reactors.
化学反应分析
N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-3,4,5-trimethoxybenzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonyl and ethylanilino groups, using reagents such as halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学研究应用
N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-3,4,5-trimethoxybenzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
相似化合物的比较
N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-3,4,5-trimethoxybenzamide can be compared with other similar compounds, such as:
N-{4-[(methylamino)sulfonyl]phenyl}-3,4,5-trimethoxybenzamide: This compound has a similar structure but with a methylamino group instead of an ethylanilino group, which may result in different chemical and biological properties.
N-{4-[(propylanilino)sulfonyl]phenyl}-3,4,5-trimethoxybenzamide:
N-{4-[(butylanilino)sulfonyl]phenyl}-3,4,5-trimethoxybenzamide: The presence of a butylanilino group in this compound may lead to variations in its chemical behavior and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C24H26N2O6S |
|---|---|
分子量 |
470.5 g/mol |
IUPAC 名称 |
N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C24H26N2O6S/c1-5-26(19-9-7-6-8-10-19)33(28,29)20-13-11-18(12-14-20)25-24(27)17-15-21(30-2)23(32-4)22(16-17)31-3/h6-16H,5H2,1-4H3,(H,25,27) |
InChI 键 |
JZBINCICJVLYPU-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
规范 SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{4-[(4-Methyl-1-piperazinyl)sulfonyl]anilino}-4-oxo-2-butenoic acid](/img/structure/B320108.png)
![3-bromo-4-methyl-N-[(3-methylphenyl)carbamothioyl]benzamide](/img/structure/B320109.png)
![5-bromo-N-[(3-methylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B320111.png)


![3-(4-fluorophenyl)-N-(4-{[3-(4-fluorophenyl)acryloyl]amino}-1,2,5-oxadiazol-3-yl)acrylamide](/img/structure/B320119.png)
![N,N'-1,2,5-oxadiazole-3,4-diylbis[2-(2,5-dimethylphenoxy)acetamide]](/img/structure/B320121.png)

![2-(4-bromophenoxy)-N-(4-{[(4-bromophenoxy)acetyl]amino}-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B320123.png)
![2-(2-methylphenoxy)-N-(4-{[(2-methylphenoxy)acetyl]amino}-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B320125.png)
![2-(3-methylphenoxy)-N-(4-{[(3-methylphenoxy)acetyl]amino}-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B320126.png)
![3-iodo-4-methyl-N-[(3-methylphenyl)carbamothioyl]benzamide](/img/structure/B320127.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-2-(2-isopropylphenoxy)acetamide](/img/structure/B320130.png)
![2-{[(2-Isopropylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B320132.png)
